3-(Piperazin-4-ium-1-carbonyl)benzoate
Description
3-(Piperazin-4-ium-1-carbonyl)benzoate is a zwitterionic compound comprising a benzoate anion linked via a carbonyl group to a piperazin-4-ium cation. The piperazinium moiety contributes cationic character, enhancing solubility in polar solvents, while the benzoate group provides an anionic center, facilitating ionic interactions. This structural duality makes it a candidate for pharmaceutical applications, particularly in drug delivery systems where solubility and bioavailability are critical.
Properties
IUPAC Name |
3-(piperazin-4-ium-1-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(14-6-4-13-5-7-14)9-2-1-3-10(8-9)12(16)17/h1-3,8,13H,4-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOCCKDGIKMYLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC[NH2+]1)C(=O)C2=CC(=CC=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Electronic Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Charge and Solubility : The zwitterionic nature of 3-(Piperazin-4-ium-1-carbonyl)benzoate distinguishes it from neutral analogs like I-6230 or compound 7, which rely on solubilizing groups (e.g., ethyl esters) for dissolution .
- Electronic Effects : Substituents on the benzoate ring significantly modulate electronic properties. For example, nitro groups in 3,5-dinitrobenzoate () increase electron-withdrawing effects, lowering the pKa of the carboxylate compared to the parent compound .
- Conformational Flexibility: Piperazine puckering (e.g., chair vs. boat conformations) influences molecular packing. Crystal structures resolved via SHELX and ORTEP reveal that bulky substituents (e.g., quinoline in ) restrict flexibility, whereas simpler analogs exhibit dynamic conformations .
Physicochemical and Spectroscopic Data
Analysis :
- Melting Points : Higher melting points in zwitterionic compounds (e.g., 3-(Piperazin-4-ium-1-carbonyl)benzoate) correlate with stronger ionic and hydrogen-bonding networks .
- IR Spectroscopy : The carboxylate group in the target compound shows a lower ν(C=O) frequency compared to ester-containing analogs (I-6230, compound 7), reflecting resonance stabilization of the anion .
- Water Solubility : The zwitterion’s solubility surpasses neutral analogs by an order of magnitude, underscoring the piperazinium’s role in enhancing hydrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
